3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core, a heterocyclic system fused with two benzene rings and an oxazepine moiety. The 11-oxo group at position 11 introduces a ketone functionality, while the 2-position is substituted with a propanamide linker bearing a 4-(methylsulfonyl)phenyl group. The methylsulfonyl (SO₂Me) substituent is a strong electron-withdrawing group, which may enhance binding interactions with hydrophobic pockets or polar residues in biological targets.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-31(28,29)17-10-6-15(7-11-17)8-13-22(26)24-16-9-12-20-18(14-16)23(27)25-19-4-2-3-5-21(19)30-20/h2-7,9-12,14H,8,13H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAXDFPQYSCDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses such as arteriolosclerosis.
Mode of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been involved in asymmetric transfer hydrogenation (ath) processes.
Biochemical Pathways
Similar dibenzo[b,f][1,4]oxazepine compounds have been involved in asymmetric transfer hydrogenation (ath) processes, which are crucial in various biochemical reactions.
Biological Activity
The compound 3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core, which is known for various biological activities. The presence of the methylsulfonyl group enhances its solubility and may influence its interaction with biological targets.
Biological Activity Overview
1. Anti-inflammatory Activity
- A study involving compounds with similar structures indicated that derivatives containing the methylsulfonyl group exhibited significant anti-inflammatory effects in rodent models. Specifically, compounds were tested in an egg-white induced edema model, showing a reduction in paw edema comparable to diclofenac sodium at certain doses .
2. Cytotoxic Effects
- Preliminary evaluations have demonstrated that related compounds exhibit cytotoxicity against various cancer cell lines. For instance, derivatives were tested against MCF-7 breast cancer cells and showed moderate inhibitory effects, suggesting potential for further development as anticancer agents .
3. Enzyme Inhibition
- The compound's structure suggests potential inhibition of key enzymes involved in inflammatory pathways. In particular, studies on similar compounds have shown dual inhibitory effects against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in mediating inflammatory responses .
The proposed mechanisms of action for 3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide include:
- Molecular Docking Studies : These studies indicate that the compound may interact with specific amino acid residues in target enzymes through hydrogen bonding and hydrophobic interactions. Such interactions could enhance its efficacy as an inhibitor of COX and LOX enzymes .
- Antioxidant Activity : Related compounds have shown antioxidant properties, which may contribute to their overall biological activity by reducing oxidative stress in cells .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Enzymatic Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds can act as selective inhibitors of various enzymes, particularly serine proteases like human leukocyte elastase (HLE). HLE is implicated in inflammatory processes and tissue remodeling, making its inhibition a target for therapeutic intervention in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar frameworks have been studied for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This makes them candidates for treating inflammatory diseases .
3. Treatment of Pulmonary Conditions
The compound has been proposed for the treatment of pulmonary arterial hypertension (PAH) and other forms of pulmonary hypertension. Its mechanism may involve vasodilation and reduction of vascular resistance through inhibition of specific pathways that lead to smooth muscle contraction in blood vessels .
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:
Compound F732-0028: N-{4-[(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide
- Key Differences :
- A methyl group substitutes the nitrogen at position 10 of the dibenzooxazepin ring.
- The aryl group is a sulfamoylphenyl (-S(O)₂NH-) instead of methylsulfonylphenyl (-SO₂Me).
- Physicochemical Properties: Molecular Weight: 451.5 g/mol logP: 3.21 (moderate lipophilicity) Polar Surface Area: 86.4 Ų (indicative of moderate solubility) Hydrogen Bond Donors/Acceptors: 2/9 .
Functional Implications :
The sulfamoyl group introduces a secondary amine, increasing hydrogen-bonding capacity compared to the target’s methylsulfonyl group. This may enhance solubility but reduce membrane permeability. The 10-methyl substitution could sterically hinder interactions with enzymatic active sites.
Compound from : N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Key Differences :
- An acetyl group replaces the 11-oxo moiety.
- The substituent is a 4-methylbenzenesulfonamide (tosyl group) rather than methylsulfonylphenylpropanamide.
- Physicochemical Properties :
Functional Implications: The acetyl group at position 10 may alter electron distribution in the oxazepin ring, affecting binding affinity.
Comparative Data Table
Research Implications
- Target Compound : The methylsulfonyl group and propanamide linker likely improve metabolic stability compared to sulfamoyl or tosyl analogs. However, its higher molecular weight may limit oral bioavailability.
- Compound : Simplified structure favors synthetic accessibility but may compromise selectivity due to reduced steric and electronic complexity.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide, and how do they influence its reactivity?
- Answer : The compound features a dibenzo[b,f][1,4]oxazepine core with an 11-oxo group, a methylsulfonylphenyl substituent, and a propanamide linker. The sulfonyl group enhances polarity and hydrogen-bonding potential, while the oxazepine ring confers conformational rigidity. Reactivity is influenced by the ketone at position 11 (susceptible to nucleophilic attack) and the sulfonamide moiety (acidic proton for salt formation) .
- Methodology : Use X-ray crystallography or DFT calculations to analyze 3D conformation and electron density maps. NMR (¹H/¹³C) and IR spectroscopy validate functional groups .
Q. What synthetic routes are recommended for preparing this compound, and what are common yield-limiting steps?
- Answer : Multi-step synthesis typically involves:
- Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via Ullmann coupling or cyclization under reflux (e.g., with DMF as solvent, 80–100°C) .
- Step 2 : Sulfonylation of the phenyl group using 4-(methylsulfonyl)phenyl chloride under basic conditions (e.g., pyridine, 0–5°C) .
- Step 3 : Amide coupling via EDC/HOBt activation, yielding the final product .
- Yield Optimization : Monitor intermediates by TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR (¹H/¹³C) : Assign peaks for the oxazepine ring (δ 6.8–7.5 ppm for aromatic protons) and sulfonyl group (δ 3.1 ppm for methyl) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- FT-IR : Identify carbonyl (C=O at ~1700 cm⁻¹) and sulfonyl (S=O at ~1150 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?
- Answer : Competing sulfonate ester formation can occur under high temperatures or excess sulfonyl chloride.
- Mitigation : Use stoichiometric sulfonyl chloride, maintain low temperatures (0–5°C), and employ scavengers (e.g., DMAP) to quench excess reagent .
- Validation : Monitor reaction progress via ¹H NMR for disappearance of starting material (e.g., NH proton at δ 8.2 ppm) .
Q. How do structural analogs resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Answer : Compare substituent effects:
| Substituent | Biological Activity | Evidence Source |
|---|---|---|
| Methylsulfonyl | Enhanced COX-2 inhibition | |
| Methoxy | Reduced cytotoxicity |
- Methodology : Perform SAR studies using isosteric replacements (e.g., replacing sulfonyl with carbonyl) and validate via enzymatic assays (IC₅₀) and cell viability tests (MTT assay) .
Q. What computational strategies are effective for predicting binding modes to therapeutic targets (e.g., kinases)?
- Answer :
- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1CX2) to model interactions with the oxazepine core and sulfonyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å) .
- Validation : Cross-reference with experimental IC₅₀ values and mutagenesis data .
Q. How can solubility challenges in aqueous assays be addressed without compromising bioactivity?
- Answer :
- Formulation : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes .
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the propanamide linker while monitoring potency via SPR binding assays .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., varying IC₅₀ values) by standardizing assay protocols (pH, temperature) and using reference inhibitors .
- Experimental Design : For reproducibility, document solvent purity, catalyst lot numbers, and reaction atmosphere (N₂ vs. air) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
